molecular formula C20H17N5O2S B156909 1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone CAS No. 127716-72-7

1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone

Cat. No. B156909
M. Wt: 391.4 g/mol
InChI Key: GCAWXZQCCKPHDQ-GCEDBABMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone, commonly referred to as PPCT, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. PPCT is a Schiff base ligand that is derived from the condensation of 2-pyridinecarboxaldehyde and resorcinol in the presence of thiosemicarbazide. This compound has been found to exhibit a range of interesting properties, including anti-cancer, anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects.

Mechanism Of Action

The mechanism of action of PPCT is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and survival. PPCT has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, which may contribute to its anti-cancer effects. Additionally, PPCT has been found to induce oxidative stress in cancer cells, which can lead to cell death.

Biochemical And Physiological Effects

PPCT has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer properties, PPCT has been found to exhibit anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects. PPCT has also been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One of the major advantages of PPCT is its broad range of potential applications in various fields of scientific research. This compound has been found to exhibit potent anti-cancer, anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects, which makes it a promising candidate for further research. However, one of the limitations of PPCT is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on PPCT. One area of research could focus on optimizing the synthesis of this compound to improve its yield and purity. Another area of research could involve further investigating the mechanism of action of PPCT, with the goal of identifying specific cellular pathways that are targeted by this compound. Additionally, further research could be conducted to explore the potential applications of PPCT in other areas of scientific research, such as anti-inflammatory or anti-oxidant therapy.

Synthesis Methods

The synthesis of PPCT involves the condensation of 2-pyridinecarboxaldehyde and resorcinol in the presence of thiosemicarbazide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or column chromatography. The yield of PPCT can vary depending on the reaction conditions, but typically ranges from 50-80%.

Scientific Research Applications

PPCT has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research has been in the field of cancer treatment. PPCT has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected.

properties

CAS RN

127716-72-7

Product Name

1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea

InChI

InChI=1S/C20H17N5O2S/c26-16-10-9-15(18(27)12-16)13-22-24-20(28)25-23-19(14-6-2-1-3-7-14)17-8-4-5-11-21-17/h1-13,26-27H,(H2,24,25,28)/b22-13+,23-19+

InChI Key

GCAWXZQCCKPHDQ-GCEDBABMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=S)NN/C=C/2\C=CC(=O)C=C2O)/C3=CC=CC=N3

SMILES

C1=CC=C(C=C1)C(=NNC(=S)NN=CC2=C(C=C(C=C2)O)O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=S)NNC=C2C=CC(=O)C=C2O)C3=CC=CC=N3

synonyms

1-(phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone

Origin of Product

United States

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